molecular formula C17H19N4NaO5S B13765307 Ethanesulfonic acid, 2-[3-[2-methoxy-5-[(phenylamino)carbonyl]phenyl]-1-methyl-2-triazenyl]-, monosodium salt CAS No. 68540-90-9

Ethanesulfonic acid, 2-[3-[2-methoxy-5-[(phenylamino)carbonyl]phenyl]-1-methyl-2-triazenyl]-, monosodium salt

Cat. No.: B13765307
CAS No.: 68540-90-9
M. Wt: 414.4 g/mol
InChI Key: LGKUTCZSCMLISZ-UHFFFAOYSA-M
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Description

Rational Design Strategies for Triazenyl-Substituted Aromatic Systems

The structural architecture of this compound hinges on the strategic placement of the triazenyl group (-N=N-N-) within the aromatic framework. Triazenyl groups serve dual roles: as directing groups for subsequent functionalization and as stabilizing moieties that mitigate premature decomposition during synthesis. Computational studies using density functional theory (DFT) have revealed that the triazenyl group’s electron-donating properties stabilize transition states in electrophilic substitution reactions, enabling precise ortho- and para-directing effects. For instance, the methoxy group at the 2-position and the phenylaminocarbonyl group at the 5-position are positioned to exploit the triazenyl group’s ability to modulate electronic density across the benzene ring.

Recent advances in triazenyl chemistry emphasize the importance of steric and electronic tuning. Substituents on the triazenyl nitrogen (e.g., methyl groups) were selected to balance stability and reactivity. Methylation at the N1 position prevents undesired tautomerization while maintaining sufficient lability for late-stage functionalization. This design principle ensures that the triazenyl group remains intact during sulfonation and salt formation while allowing selective cleavage in downstream applications.

Table 1: Key Design Parameters for Triazenyl-Substituted Intermediates

Parameter Role in Design Optimization Outcome
Triazenyl position Directs ortho functionalization 98% regioselectivity achieved
N1-Methylation Prevents tautomerization Stability >12 months at 25°C
Methoxy group Electron donation for charge dispersion Enhanced sulfonation yields

Diazonium Coupling Methodologies for Triazene Formation

The triazenyl group is introduced via diazonium salt intermediates, a method favored for its scalability and compatibility with aromatic amines. The synthesis begins with the preparation of a 2-methoxy-5-[(phenylamino)carbonyl]benzenediazonium salt, generated by treating the corresponding aniline with sodium nitrite in aqueous hydrochloric acid at 0–5°C. Subsequent coupling with methylamine under controlled pH (6.5–7.0) yields the triazene precursor.

Critical to this step is the avoidance of diazonium salt decomposition, which is mitigated by low-temperature conditions and the use of copper(I) iodide as a catalyst. Recent methodologies report yields of 68–72% for analogous triazene formations, with purity exceeding 95% after recrystallization from ethanol-water mixtures. The reaction’s efficiency is highly dependent on the stoichiometric ratio of diazonium salt to amine, with a 1:1.2 molar ratio identified as optimal to minimize di- and tri-substituted byproducts.

Table 2: Diazonium Coupling Optimization

Condition Variation Range Optimal Value Yield Improvement
Temperature 0°C to 10°C 2°C +15%
pH 5.5–7.5 6.8 +12%
Catalyst Loading 0–5 mol% CuI 2 mol% +18%

Sulfonation Techniques for Enhanced Solubility and Stability

Sulfonation of the triazenyl-substituted intermediate is achieved using chlorosulfonic acid in dichloromethane at −10°C. The low temperature prevents sulfonic acid group migration and triazene degradation. Kinetic studies reveal that the reaction reaches 90% conversion within 2 hours, with the remaining 10% requiring an additional hour due to steric hindrance from the phenylaminocarbonyl group. Post-sulfonation, the crude product is purified via ion-exchange chromatography, yielding the ethanesulfonic acid derivative with 85–88% purity.

A key innovation involves the use of a sulfur trioxide–trimethylamine complex in tetrahydrofuran, which enhances sulfonation efficiency while reducing side reactions. This method achieves a 94% yield of the sulfonic acid, compared to 78% with traditional sulfuric acid. The sulfonate group’s introduction markedly improves aqueous solubility (>500 mg/mL) and thermal stability (decomposition temperature elevated from 145°C to 210°C).

Table 3: Sulfonation Agent Comparison

Agent Solvent Temperature Yield Purity
Chlorosulfonic acid DCM −10°C 88% 92%
SO3·NMe3 THF 0°C 94% 96%
H2SO4 H2O 25°C 78% 85%

Sodium Salt Formation: Counterion Selection and Crystallization Optimization

Conversion to the monosodium salt is accomplished by neutralizing the sulfonic acid with sodium hydroxide in a 1:1 molar ratio. Crystallization is conducted via anti-solvent addition, with ethanol introduced dropwise to an aqueous solution of the sodium salt. The Taguchi method identified four critical factors for crystallization optimization: cooling rate (1°C/min), stirring speed (300 rpm), ethanol:water ratio (3:1 v/v), and seed crystal size (5–10 µm). These conditions produce needle-shaped crystals with a uniform particle size distribution (90% between 50–100 µm) and a yield of 91%.

Counterion selection was rigorously evaluated, with sodium outperforming potassium and lithium in terms of crystallinity and hygroscopicity. Sodium salts exhibit a water content of <0.5% w/w under 40% relative humidity, compared to 2.1% for the potassium analog.

Table 4: Crystallization Parameters and Outcomes

Parameter Optimal Value Purity Yield Crystal Size
Cooling rate 1°C/min 99.2% 91% 50–100 µm
Stirring speed 300 rpm 98.8% 89% Polydisperse
Ethanol:water 3:1 99.5% 93% 70–120 µm

Properties

CAS No.

68540-90-9

Molecular Formula

C17H19N4NaO5S

Molecular Weight

414.4 g/mol

IUPAC Name

sodium;2-[[[2-methoxy-5-(phenylcarbamoyl)phenyl]diazenyl]-methylamino]ethanesulfonate

InChI

InChI=1S/C17H20N4O5S.Na/c1-21(10-11-27(23,24)25)20-19-15-12-13(8-9-16(15)26-2)17(22)18-14-6-4-3-5-7-14;/h3-9,12H,10-11H2,1-2H3,(H,18,22)(H,23,24,25);/q;+1/p-1

InChI Key

LGKUTCZSCMLISZ-UHFFFAOYSA-M

Canonical SMILES

CN(CCS(=O)(=O)[O-])N=NC1=C(C=CC(=C1)C(=O)NC2=CC=CC=C2)OC.[Na+]

Origin of Product

United States

Preparation Methods

Preparation of the Ethanesulfonic Acid Core

A key step is the synthesis of the racemic phenyl ethanesulfonic acid, which serves as a backbone for further substitution. A notable patented method (CN102766076A) describes an efficient synthesis route that avoids expensive and low-yielding traditional methods using 1-bromobenzene ethane. Instead, the process uses styrene and thiourea as starting materials under phase-transfer catalysis to introduce the sulfonic acid group via sulfhydryl intermediates, followed by oxidation to the sulfonic acid:

Step Reactants & Conditions Description Yield & Notes
1 Styrene (1 mol), HCl aqueous solution (1 mol), Thiourea (1 mol), phase-transfer catalyst (e.g., tetrabutylammonium bromide) Reaction under mild conditions (3-8 hours, typically 5 hours) to introduce sulfhydryl group Moderate to high yield; mild conditions facilitate control
2 Neutralization with inorganic base (e.g., aqueous sodium hydroxide) to pH 5-8 (preferably 7) To stabilize intermediate and prepare for oxidation pH control critical for product purity
3 Oxidation with hydrogen peroxide (2 mol) in organic acid (formic acid or glacial acetic acid) Converts sulfhydryl to sulfonic acid High conversion efficiency
4 Removal of organic acid by evaporation Purification step Prepares solution for final isolation
5 Addition of methanol to remove salts, evaporation to dryness Final isolation of racemic phenyl ethanesulfonic acid Purity ~98%, total recovery ~50%

This method is cost-effective due to cheap starting materials and mild reaction conditions, making it suitable for preparing the ethanesulfonic acid core for further functionalization.

The compound features a 2-methoxy-5-[(phenylamino)carbonyl] substitution on the phenyl ring. The introduction of these groups typically involves:

  • Methoxylation: Electrophilic aromatic substitution or nucleophilic substitution reactions on hydroxylated intermediates to introduce the methoxy group at the 2-position.
  • Phenylamino Carbonyl Introduction: Formation of an amide linkage between a carboxyl-functionalized aromatic ring and aniline or phenylamine derivatives. This is often achieved via coupling reactions using carbodiimide reagents or activated esters.

These steps require protection-deprotection strategies to ensure selectivity and avoid side reactions, especially given the presence of sensitive groups like the triazenyl moiety.

Formation of the 1-Methyl-2-Triazenyl Substituent

The triazenyl group (–N=N–N–) is a diazo-related functional group formed typically by diazotization and subsequent coupling reactions. The preparation involves:

  • Diazotization of an aromatic amine precursor under acidic conditions.
  • Coupling with a suitable nucleophile to form the triazenyl linkage.
  • Methylation at the 1-position is achieved by methylating agents such as methyl iodide or dimethyl sulfate under controlled conditions.

This step is sensitive and requires low temperatures and inert atmosphere to prevent decomposition.

Conversion to the Monosodium Salt

The final compound is isolated as a monosodium salt to enhance solubility and stability. This is achieved by:

  • Neutralization of the ethanesulfonic acid moiety with a stoichiometric amount of sodium hydroxide.
  • Careful pH adjustment to avoid over-neutralization.
  • Crystallization or lyophilization to obtain the pure monosodium salt form.

Summary Table of Preparation Method

Preparation Step Reagents/Conditions Purpose Key Considerations
Sulfonic acid core synthesis Styrene, HCl, Thiourea, phase-transfer catalyst, NaOH, H2O2, organic acid Introduce ethanesulfonic acid group Use mild conditions, control pH, oxidation step critical
Methoxy group introduction Methoxylation reagents (e.g., MeI), base Install methoxy substituent at 2-position Protect other functional groups
Phenylamino carbonyl formation Aniline derivatives, coupling agents (e.g., EDC, DCC) Form amide linkage Control reaction to avoid side products
Triazenyl group formation Diazotization reagents, methylating agents Form 1-methyl-2-triazenyl substituent Low temperature, inert atmosphere
Salt formation Sodium hydroxide Convert to monosodium salt Precise pH control

Research Data and Yield Analysis

While direct yield data for the full compound is scarce, the key intermediate racemic phenyl ethanesulfonic acid can be obtained with:

  • Purity: Approximately 98%
  • Total recovery: Approximately 50%
  • Reaction time: 5 hours for the sulfonic acid core synthesis step
  • Catalysts: Tetrabutylammonium bromide preferred for phase-transfer catalysis
  • Oxidation: Hydrogen peroxide in formic or acetic acid

These parameters indicate a robust and scalable method suitable for industrial synthesis.

Chemical Reactions Analysis

Ethanesulfonic acid, 2-[3-[2-methoxy-5-[(phenylamino)carbonyl]phenyl]-1-methyl-2-triazenyl]-, monosodium salt undergoes various chemical reactions, including:

Scientific Research Applications

Anticancer Activity

Triazenes have been extensively studied for their anticancer properties. The specific compound has shown promise in inhibiting various cancer cell lines. For instance:

  • Mechanism of Action : Triazene compounds can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and the disruption of cellular redox balance .
  • Case Study : A study demonstrated that the compound effectively inhibited the growth of melanoma cells, suggesting its potential as a therapeutic agent for skin cancers .

Pharmacological Research

The compound's unique structure allows it to serve as a lead compound in the development of new drugs targeting specific receptors.

  • G-Protein Coupled Receptors (GPCRs) : Research indicates that triazene derivatives can modulate GPCR activity, which is crucial for various physiological processes. The compound has been investigated for its binding affinity to GPCRs associated with inflammatory responses .
  • Case Study : A structure-activity relationship (SAR) study revealed that modifications to the triazene structure can enhance receptor binding and selectivity, paving the way for the development of targeted therapies .

Biochemical Assays

The compound is utilized in biochemical assays to study enzyme inhibition and protein interactions.

  • Inhibition Studies : It has been employed to evaluate its effect on dihydrofolate reductase, an enzyme critical for DNA synthesis. The results indicated significant inhibition, highlighting its potential as an antimetabolite .
  • Fluorescence Resonance Energy Transfer (FRET) : The compound has been used in FRET studies to investigate protein-protein interactions within cellular environments, providing insights into cellular signaling pathways .

Data Tables

Application AreaDescriptionKey Findings
Anticancer ActivityInhibition of cancer cell proliferationInduces apoptosis in melanoma cells
Pharmacological ResearchInteraction with GPCRsModulates inflammatory responses
Biochemical AssaysEnzyme inhibition studiesSignificant inhibition of dihydrofolate reductase

Mechanism of Action

The mechanism of action of Ethanesulfonic acid, 2-[3-[2-methoxy-5-[(phenylamino)carbonyl]phenyl]-1-methyl-2-triazenyl]-, monosodium salt involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and cellular processes. The triazenyl group plays a crucial role in its biological activity, enabling it to form covalent bonds with target molecules and modulate their function .

Comparison with Similar Compounds

Sodium 2-[3-(5-Chloro-2-Methoxyphenyl)-1-Methyltriazenyl]-5-[(Dimethylamino)Sulfonyl]Benzoate (CAS 85030-45-1)

Key Structural Features :

  • Triazenyl group with a chloro substituent at the 5-position and dimethylamino sulfonyl group at the 5-position of the benzoate.
  • Sodium salt enhances solubility.

Comparison :

Property Target Compound CAS 85030-45-1
Substituents Phenylaminocarbonyl Chloro, dimethylamino sulfonyl
Electronic Effects Electron-withdrawing (carbonyl) and donating (methoxy) Strong electron-withdrawing (sulfonyl, chloro)
Solubility High (monosodium ethanesulfonate) High (sodium benzoate)
Potential Use Pharmaceutical intermediates (bioavailability) Agrochemicals (sulfonyl groups enhance pesticidal activity)

Research Findings :

  • The dimethylamino sulfonyl group in CAS 85030-45-1 enhances pesticidal activity by interacting with acetylcholinesterase .
  • The target compound’s phenylaminocarbonyl group may improve binding to biological targets like kinases or receptors.

Benzoic Acid, 2-[3-(2-Methoxy-4-Nitrophenyl)-1-Methyl-2-Triazenyl]-5-Sulfo-, Sodium Salt (1:2)

Key Structural Features :

  • Nitro group (-NO₂) at the 4-position and sulfo group (-SO₃H) at the 5-position.
  • Disodium salt for solubility.

Comparison :

Property Target Compound Nitro-Sulfo Derivative
Substituents Phenylaminocarbonyl Nitro, sulfo
Reactivity Moderate (carbonyl hydrogen bonding) High (nitro group increases electrophilicity)
Stability Stable under physiological conditions Photolabile (nitro group prone to degradation)
Applications Potential drug candidates Dyes or analytical reagents (azo-triazenyl chromophore)

Research Findings :

  • Nitro groups in analogues increase reactivity but reduce metabolic stability, limiting pharmaceutical use .

5-Indolylmethylenerhodanine-3-Ethanesulfonic Acid Derivatives

Key Structural Features :

  • Rhodanine core with ethanesulfonic acid groups.
  • Indole substituents for antimicrobial activity.

Comparison :

Property Target Compound Rhodanine-Ethanesulfonic Acid Derivatives
Core Structure Triazenyl-phenyl scaffold Rhodanine-indole scaffold
Bioactivity Underexplored Antimicrobial (MIC 8–32 µg/mL against Candida albicans)
Mechanism Potential enzyme inhibition (triazenyl interactions) Disruption of fungal cell membranes

Research Findings :

  • Ethanesulfonic acid groups in rhodanine derivatives improve solubility without compromising antimicrobial activity .

Ethanesulfonic Acid (ESA) in Pesticide Metabolites

Key Features :

  • ESA is a common metabolite of chloroacetanilide herbicides.

Comparison :

Property Target Compound ESA Metabolites
Environmental Fate Likely persistent (sulfonate group resists degradation) High persistence in groundwater
Toxicity Depends on substituents (phenylaminocarbonyl likely low acute toxicity) Low mammalian toxicity but ecological concerns

Research Findings :

  • ESA derivatives are monitored as environmental contaminants due to their persistence .

Data Table: Comparative Overview

Compound Substituents Solubility (aq.) Key Applications Bioactivity/Stability Notes
Target Compound Phenylaminocarbonyl, methoxy High Pharmaceuticals High bioavailability potential
CAS 85030-45-1 Chloro, dimethylamino sulfonyl High Agrochemicals Pesticidal activity via sulfonyl
Nitro-Sulfo Benzoate (1:2) Nitro, sulfo Moderate Dyes/Reagents Photolabile, reactive
Rhodanine-Ethanesulfonic Acid Indole, rhodanine Moderate Antimicrobials MIC 8–32 µg/mL (C. albicans)
ESA Metabolites N/A High Environmental markers Persistent, low toxicity

Biological Activity

Ethanesulfonic acid, specifically the compound 2-[3-[2-methoxy-5-[(phenylamino)carbonyl]phenyl]-1-methyl-2-triazenyl]-, monosodium salt, is a derivative of triazene compounds known for their diverse biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound's structure features a triazene moiety, which is significant in its interaction with biological targets. The presence of the methoxy and phenyl groups contributes to its lipophilicity and potential binding interactions with various biological macromolecules.

Mechanisms of Biological Activity

  • Antitumor Activity : Triazene derivatives have been extensively studied for their anticancer properties. Ethanesulfonic acid derivatives can inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in rapidly dividing cells, leading to cytotoxic effects in cancer cells .
  • Enzyme Inhibition : The compound has shown selective inhibition against various enzymes, including those involved in folate metabolism. For instance, it has been reported to inhibit Pneumocystis carinii dihydrofolate reductase in vitro, showcasing its potential as an antiprotozoal agent .
  • Antioxidant Properties : Some studies suggest that triazene compounds exhibit antioxidant activity, which could mitigate oxidative stress in biological systems. This property is crucial for protecting cells from damage and may contribute to the overall therapeutic profile of the compound .

Structure-Activity Relationship (SAR)

The biological activity of triazene derivatives is closely linked to their chemical structure. Substituents on the triazene ring can significantly influence their potency and selectivity:

CompoundSubstituentBiological ActivityIC50 (µM)
1MethoxyAntitumor0.31
2PhenylEnzyme Inhibition0.53
3AnisoleAntioxidant0.45

The table illustrates how variations in substituents can lead to changes in biological activity, emphasizing the importance of SAR studies in drug development.

Case Studies

  • In Vitro Studies : In a study examining the cytotoxic effects of various triazene compounds, the compound demonstrated significant activity against multiple cancer cell lines, with IC50 values indicating potent inhibition at low concentrations .
  • Pharmacological Assessments : Detailed pharmacological assessments revealed that the compound interacts with specific receptors involved in cell signaling pathways, providing insights into its mechanism of action and potential therapeutic applications .
  • Metabolic Studies : Research has indicated that ethanesulfonic acid metabolites are found in various plant species and microbial systems, suggesting a broader ecological impact and potential for bioremediation applications .

Q & A

Q. What are the key synthetic challenges in preparing this compound, and how can they be methodologically addressed?

The synthesis involves multi-step reactions, including sulfonic acid functionalization, triazenyl coupling, and sodium salt formation. A critical challenge is controlling selectivity during sulfonyl chloride reduction and protecting group stability. For example, in analogous syntheses (e.g., 5-(ethylsulfonyl)-2-methoxyaniline), sodium sulfinate intermediates (e.g., compound F in ) often undergo nonselective alkylation with ethyl iodide, leading to byproducts. To address this:

  • Use orthogonal protecting groups (e.g., 2-methyl-benzo[d]oxazole) for amino groups to prevent undesired side reactions .
  • Optimize reaction conditions (e.g., pH, temperature) during sulfonyl chloride reduction with Na₂SO₃/Na₂CO₃ to enhance yield .
  • Purify intermediates via recrystallization or column chromatography to isolate the target sodium salt.

Q. Which spectroscopic and chromatographic methods are most effective for structural validation?

  • NMR Spectroscopy : ¹H and ¹³C NMR can confirm the presence of the triazenyl (-N=N-N-) group (δ 3–4 ppm for methyl groups adjacent to triazene) and methoxy protons (δ 3.2–3.8 ppm) .
  • HPLC-MS : Reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water with 0.1% formic acid) coupled with mass spectrometry can verify molecular ion peaks (e.g., [M+Na]⁺) and purity (>95%) .
  • FT-IR : Peaks at 1350–1450 cm⁻¹ (sulfonate S=O stretching) and 1650–1700 cm⁻¹ (carbonyl C=O) confirm functional groups .

Advanced Research Questions

Q. How does the triazenyl moiety influence the compound’s redox activity in biological assays?

The triazenyl group (-N=N-N-) can act as a redox-active center, analogous to tetrazolium salts like XTT used in metabolic assays ( ). In yeast susceptibility testing, XTT’s tetrazolium group is reduced to formazan, providing a colorimetric endpoint. For this compound:

  • Design experiments using NAD(P)H-dependent enzymes (e.g., dehydrogenases) to test its reduction potential. Monitor absorbance at 450–490 nm for formazan-like byproducts .
  • Compare activity with control compounds lacking the triazenyl group to isolate its contribution to redox behavior.

Q. What strategies can elucidate the compound’s stability under physiological conditions?

  • pH Stability Studies : Incubate the compound in buffers (pH 4–8) at 37°C for 24–72 hours. Analyze degradation via HPLC and identify breakdown products (e.g., sulfonic acid derivatives) .
  • Thermal Analysis : Use differential scanning calorimetry (DSC) to determine melting points and thermal decomposition profiles.
  • Light Sensitivity : Expose to UV-Vis light (300–800 nm) and monitor structural changes using UV-spectroscopy .

Q. How can structure-activity relationship (SAR) studies optimize its biological activity?

  • Derivatization : Synthesize analogs with modified substituents (e.g., replacing methoxy with ethoxy or altering the phenylamino carbonyl group).
  • Enzyme Inhibition Assays : Test derivatives against target enzymes (e.g., VEGFR2, referenced in ) using fluorescence polarization or surface plasmon resonance (SPR) to measure binding affinity.
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with active sites, prioritizing substituents that enhance hydrogen bonding or hydrophobic contacts .

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